molecular formula C12H18N2S B7586301 2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine

2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine

Cat. No. B7586301
M. Wt: 222.35 g/mol
InChI Key: RXIUVBWRBOXVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It has gained attention in scientific research due to its potential pharmacological applications.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. The compound has also been shown to inhibit the growth of certain fungi and bacteria, making it a potential therapeutic agent for infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit enzymes and receptors in the body makes it a promising candidate for drug development. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound.

Future Directions

There are several future directions for research on 2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for infectious diseases. Further studies are also needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine involves the reaction of 2-ethylthiomorpholine and pyridine-4-carbaldehyde in the presence of a catalyst such as copper (II) chloride. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine has been investigated for its potential pharmacological applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethyl-4-(pyridin-4-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-2-12-10-14(7-8-15-12)9-11-3-5-13-6-4-11/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUVBWRBOXVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCS1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-(pyridin-4-ylmethyl)thiomorpholine

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